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Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell

lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1][2]

First identified in a myeloid leukemia cell line during differentiation, Mcl-1 is essential for the

survival and development of numerous cell lineages.[3][4] Its primary function is to promote cell

survival by inhibiting programmed cell death.[5][6] Overexpression of Mcl-1 is a common

feature in a wide array of human cancers, including both hematologic malignancies and solid

tumors, and is frequently associated with tumorigenesis, poor prognosis, and resistance to

conventional cancer therapies.[1][6][7][8] This makes Mcl-1 a highly attractive therapeutic

target for cancer treatment.[2][5][7]

Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic effector

proteins, such as Bak and Bax.[5][9] This sequestration prevents Bak and Bax from

oligomerizing at the mitochondrial outer membrane, a key step that leads to mitochondrial outer

membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent

activation of caspases that execute cell death.[6][7]

Structural Biology of Mcl-1
The structure of Mcl-1 is unique among the Bcl-2 family proteins, contributing to its distinct

regulatory mechanisms and functions. The human Mcl-1 protein consists of several key

functional domains.

Bcl-2 Homology (BH) Domains: Like other pro-survival Bcl-2 family members, Mcl-1 contains

four BH domains (BH1, BH2, BH3, and BH4).[6] The BH1, BH2, and BH3 domains fold

together to form a conserved globular structure characterized by a hydrophobic groove on its
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surface.[3][10] This groove is the critical binding site for the BH3 domains of pro-apoptotic

proteins like Bak, Bax, Bim, and Puma, enabling Mcl-1 to neutralize their death-inducing

activity.[1][6][9]

Transmembrane (TM) Domain: A C-terminal TM domain anchors Mcl-1 to the mitochondrial

outer membrane, which is its primary site of anti-apoptotic action.[4][6]

N-terminal Region: Mcl-1 possesses an extended N-terminal region that is longer than that of

other Bcl-2 family members and is rich in PEST sequences (proline, glutamic acid, serine,

and threonine).[4][6] These sequences are sites for post-translational modifications, such as

ubiquitination, which mark the protein for rapid degradation by the proteasome. This

contributes to Mcl-1's exceptionally short half-life (around 20-30 minutes), allowing for tight

regulation of its cellular levels.[11]

Subcellular Localization: Mcl-1 is found in distinct mitochondrial sub-compartments with

separable functions.[4][12] On the outer mitochondrial membrane (OMM), it exerts its

canonical anti-apoptotic activity.[4][12] A truncated form of Mcl-1 can also localize to the

mitochondrial matrix, where it is involved in regulating mitochondrial fusion, maintaining

cristae morphology, and supporting energy metabolism.[4][12]

A unique loop domain, separate from the BH3 binding groove, has been identified as

responsible for Mcl-1's ability to inhibit chemotherapy-induced senescence, a function not

shared by other Bcl-2 family members.[6][13]

Mcl-1 in the Apoptotic Signaling Pathway
Mcl-1 is a key checkpoint in the intrinsic apoptotic pathway. Under normal homeostatic

conditions, it sequesters pro-apoptotic effector proteins to prevent accidental cell death. In

response to cellular stress, pro-apoptotic "BH3-only" proteins are activated and can either

directly activate Bak/Bax or bind to anti-apoptotic proteins like Mcl-1, displacing the effector

proteins and allowing apoptosis to proceed.
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Caption: Mcl-1's role in the intrinsic apoptosis pathway.
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PROTACs Targeting Mcl-1 for Degradation
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to

eliminate specific proteins rather than just inhibiting them.[14][15] A PROTAC is a

heterobifunctional molecule composed of three parts: a ligand that binds to the protein of

interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[14]

[16]

By binding simultaneously to Mcl-1 and an E3 ligase (such as Cereblon or VHL), a PROTAC

forms a ternary complex.[14][16] This induced proximity brings the cellular ubiquitination

machinery close to Mcl-1, leading to its polyubiquitination.[17] The polyubiquitin chains act as a

tag, marking Mcl-1 for recognition and subsequent degradation by the 26S proteasome.[14][17]

The PROTAC molecule is then released and can catalytically induce the degradation of

multiple Mcl-1 proteins.[17] This event-driven, catalytic mechanism represents a powerful

strategy to overcome the resistance mechanisms associated with traditional occupancy-based

inhibitors.[17]
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Caption: General mechanism of action for an Mcl-1 PROTAC.

Quantitative Data for Mcl-1 PROTACs
Several PROTACs targeting Mcl-1 have been developed and characterized. Their efficacy is

typically measured by their binding affinity to Mcl-1, their ability to induce Mcl-1 degradation

(DC₅₀), and their cellular anti-proliferative effects (IC₅₀).
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PROTAC
Name

Mcl-1
Ligand

E3 Ligase
Ligand

Mcl-1
Binding
(Kd/IC₅₀)

Degradati
on
Potency
(DC₅₀)

Cell Line
Citation(s
)

dMCL1-2
A-1210477

derivative

Pomalidom

ide (CRBN)
30 nM (Kd)

Nanomolar

range
OPM2 [18]

C3 S1-6
Pomalidom

ide (CRBN)

0.78 µM

(IC₅₀)
0.7 µM H23, HeLa [19][20][21]

C5 Nap-1
Pomalidom

ide (CRBN)
N/A

> 10 µM

(for Mcl-1)
HeLa [19][20]

Note: Data is compiled from multiple sources and experimental conditions may vary. DC₅₀ is

the concentration required to induce 50% degradation of the target protein. IC₅₀ is the

concentration required to inhibit 50% of a biological process (e.g., cell growth).

Experimental Protocols
The characterization of Mcl-1 PROTACs involves a suite of biophysical and cell-based assays

to determine binding, ternary complex formation, and cellular degradation.

Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23]

Objective: To determine the thermodynamic parameters of a PROTAC binding to Mcl-1.

Materials:

Purified recombinant Mcl-1 protein

Synthesized PROTAC molecule

ITC instrument (e.g., MicroCal VP-ITC)

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
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Methodology:

Sample Preparation:

Thoroughly dialyze the purified Mcl-1 protein against the ITC buffer to ensure buffer

matching.[22]

Dissolve the PROTAC in the final dialysis buffer. If DMSO is required for solubility, ensure

the exact same concentration of DMSO is present in the protein solution.[24]

Accurately determine the concentrations of both the protein and the PROTAC solution.[22]

Instrument Setup:

Set the experimental temperature (e.g., 25°C).[22]

Thoroughly clean the sample cell and injection syringe with buffer.

Titration:

Load the Mcl-1 solution (e.g., 10-20 µM) into the sample cell.

Load the PROTAC solution (typically 10-fold higher concentration, e.g., 100-200 µM) into

the injection syringe.[24]

Perform a series of small injections (e.g., 10 µL) of the PROTAC solution into the Mcl-1

solution, allowing the system to reach equilibrium after each injection.

Control Experiment:

Perform a control titration by injecting the PROTAC solution into the buffer alone to

measure the heat of dilution.[22]

Data Analysis:

Subtract the heat of dilution from the experimental data.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to

determine Kd, n, and ΔH.

Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-

time, providing on-rate (kₐ) and off-rate (kd) constants.[16][25] It is particularly powerful for

characterizing both binary (PROTAC-protein) and ternary (E3-PROTAC-protein) complex

formation.[26][27]

Objective: To measure the binding kinetics and cooperativity of PROTAC-induced ternary

complex formation.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5 or NTA chip for His-tagged proteins)

Purified recombinant Mcl-1 and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

PROTAC molecule

Running buffer (e.g., HBS-EP+)

Methodology:

Ligand Immobilization:

Immobilize one of the proteins (e.g., the E3 ligase complex) onto the sensor chip surface.

[26][27]

Binary Interaction Analysis:

To measure PROTAC binding to the immobilized E3 ligase, inject a series of increasing

concentrations of the PROTAC over the chip surface and measure the association and

dissociation phases.
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To measure PROTAC binding to Mcl-1, a different assay format (e.g., immobilizing Mcl-1)

would be used.

Ternary Complex Analysis:

To measure ternary complex formation, inject the PROTAC pre-mixed with a near-

saturating concentration of Mcl-1 (the second protein partner) over the immobilized E3

ligase.[26][27]

The binding response will reflect the formation of the ternary complex at the surface.

Data Analysis:

Fit the sensorgram data from the binary and ternary experiments to appropriate kinetic

models (e.g., 1:1 Langmuir binding) to obtain kₐ, kd, and KD.

Calculate the cooperativity factor (α), which is the ratio of the PROTAC's affinity for the

binary E3:Mcl-1 complex versus its affinity for the E3 ligase alone. An α > 1 indicates

positive cooperativity.[25]

Protocol 3: Cellular Degradation Assay (Western Blot)
Western blotting is a classical method to visualize and quantify the reduction in cellular Mcl-1

protein levels following treatment with a PROTAC.[28]

Objective: To determine the dose- and time-dependent degradation of Mcl-1 in cells.

Materials:

Cancer cell line expressing Mcl-1 (e.g., OPM2, H23)

Mcl-1 PROTAC and control compounds (e.g., Mcl-1 inhibitor, E3 ligase ligand)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

Primary antibodies (anti-Mcl-1, anti-loading control like GAPDH or β-actin)
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HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Methodology:

Cell Treatment:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat cells with a range of concentrations of the Mcl-1 PROTAC for various time points

(e.g., 2, 4, 8, 16, 24 hours).

Protein Extraction:

Wash cells with cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation to remove cell debris.

Quantification and Electrophoresis:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

Normalize samples to equal protein amounts, add Laemmli buffer, and heat to denature.

Separate proteins by size using SDS-PAGE.

Blotting and Detection:

Transfer the separated proteins to a membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody

binding.

Incubate the membrane with the primary anti-Mcl-1 antibody, followed by washing and

incubation with the HRP-conjugated secondary antibody.

Apply the chemiluminescent substrate and capture the signal using an imager.
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Analysis:

Re-probe the blot with a loading control antibody to ensure equal protein loading.

Perform densitometry analysis to quantify the Mcl-1 band intensity relative to the loading

control.

Plot the percentage of remaining Mcl-1 against the PROTAC concentration to determine

the DC₅₀ value.

Experimental Workflow for Mcl-1 PROTAC
Development
The discovery and optimization of an Mcl-1 PROTAC follows a logical progression from initial

binding validation to functional cellular outcomes.
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Caption: A typical experimental workflow for Mcl-1 PROTAC characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b608882?utm_src=pdf-body-img
https://www.benchchem.com/product/b608882?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

2. Myeloid cell leukemia 1 (MCL-1): Structural characteristics and application in cancer
therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models
[frontiersin.org]

4. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC
[pmc.ncbi.nlm.nih.gov]

5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC
[pmc.ncbi.nlm.nih.gov]

6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition -
PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. amgenoncology.com [amgenoncology.com]

10. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges
[frontiersin.org]

11. MCL1 - Wikipedia [en.wikipedia.org]

12. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial
Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]

13. Structure-Function Analysis of the Mcl-1 Protein Identifies a Novel Senescence-
regulating Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC
[pmc.ncbi.nlm.nih.gov]

16. o2hdiscovery.co [o2hdiscovery.co]

17. chemrxiv.org [chemrxiv.org]

18. cancer-research-network.com [cancer-research-network.com]

19. pubs.acs.org [pubs.acs.org]

20. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from
Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://synapse.patsnap.com/article/what-are-mcl-1-inhibitors-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/34339789/
https://pubmed.ncbi.nlm.nih.gov/34339789/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.704547/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.704547/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3532576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3532576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9787394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9787394/
https://www.researchgate.net/publication/351042912_Targeting_MCL-1_in_cancer_current_status_and_perspectives
https://www.researchgate.net/publication/353576542_A_review_on_myeloid_cell_leukemia_1_MCL-1_Structural_characteristics_and_application_in_cancer_therapy
https://www.amgenoncology.com/targets/MCL-1.html
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1226289/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1226289/full
https://en.wikipedia.org/wiki/MCL1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401947/
https://pubmed.ncbi.nlm.nih.gov/26205817/
https://pubmed.ncbi.nlm.nih.gov/26205817/
https://www.researchgate.net/figure/Structures-and-biological-activities-of-PROTACs-targeting-MCL1_fig2_341357145
https://pmc.ncbi.nlm.nih.gov/articles/PMC7333641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7333641/
https://o2hdiscovery.co/post/blog/characterising-protac-ternary-complex-formation-using-spr/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c740624c891984e1ad210f/original/from-inhibition-to-degradation-targeting-the-anti-apoptotic-protein-myeloid-cell-leukemia-1-mcl1.pdf
https://www.cancer-research-network.com/2019/08/09/dmcl1-2-is-a-protac-degrader-for-protein-myeloid-cell-leukemia-1-mcl1/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b00919
https://pubmed.ncbi.nlm.nih.gov/31389699/
https://pubmed.ncbi.nlm.nih.gov/31389699/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. medchemexpress.com [medchemexpress.com]

22. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 |
Malvern Panalytical [malvernpanalytical.com]

25. ijpsjournal.com [ijpsjournal.com]

26. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target
Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

27. pubs.acs.org [pubs.acs.org]

28. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction to Myeloid Cell Leukemia-1 (Mcl-1)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608882#structural-biology-of-mcl-1-and-protac-
binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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